molecular formula C13H8O B15176487 7-Phenylhept-2-ene-4,6-diynal CAS No. 20252-42-0

7-Phenylhept-2-ene-4,6-diynal

Cat. No.: B15176487
CAS No.: 20252-42-0
M. Wt: 180.20 g/mol
InChI Key: RAUYWPHWSVGZEH-FPYGCLRLSA-N
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Description

7-Phenylhept-2-ene-4,6-diynal: is an organic compound with the molecular formula C13H8O It is characterized by a phenyl group attached to a heptene chain with two triple bonds at positions 4 and 6, and an aldehyde group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-2-ene-4,6-diynal typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and propargyl bromide.

    Formation of Intermediate: The reaction between phenylacetylene and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of an intermediate compound.

    Coupling Reaction: The intermediate undergoes a coupling reaction with an appropriate aldehyde under palladium-catalyzed conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Phenylhept-2-ene-4,6-diynal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 7-Phenylhept-2-ene-4,6-diynoic acid.

    Reduction: 7-Phenylhept-2-ene-4,6-diene or 7-Phenylheptane.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

7-Phenylhept-2-ene-4,6-diynal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Studies have shown its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Phenylhept-2-ene-4,6-diynal involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    7-Phenylhept-2-ene-4,6-diyn-1-ol: A similar compound with a hydroxyl group instead of an aldehyde group.

    7-Phenylhept-2-ene-4,6-diene: A reduced form with double bonds instead of triple bonds.

    7-Phenylheptane: A fully saturated analog.

Properties

CAS No.

20252-42-0

Molecular Formula

C13H8O

Molecular Weight

180.20 g/mol

IUPAC Name

(E)-7-phenylhept-2-en-4,6-diynal

InChI

InChI=1S/C13H8O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-12H/b8-3+

InChI Key

RAUYWPHWSVGZEH-FPYGCLRLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C#CC#C/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC=CC=O

Origin of Product

United States

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